molecular formula C11H13ClN2S B5829692 N-(2-chlorophenyl)pyrrolidine-1-carbothioamide

N-(2-chlorophenyl)pyrrolidine-1-carbothioamide

Cat. No.: B5829692
M. Wt: 240.75 g/mol
InChI Key: LYTPJMIBGGAKBT-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)pyrrolidine-1-carbothioamide is a chemical compound known for its unique structure and properties. It is used in various scientific research fields due to its potential applications in chemistry, biology, medicine, and industry. The compound is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which is further connected to a carbothioamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)pyrrolidine-1-carbothioamide typically involves the reaction of 2-chloroaniline with pyrrolidine-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)pyrrolidine-1-carbothioamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The chlorophenyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products.

Scientific Research Applications

N-(2-chlorophenyl)pyrrolidine-1-carbothioamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)pyrrolidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2-chlorophenyl)pyrrolidine-1-carbothioamide can be compared with other similar compounds, such as:

    N-(2-chlorophenyl)pyrrolidine-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    This compound derivatives: Various derivatives with different substituents on the pyrrolidine or chlorophenyl groups.

The uniqueness of this compound lies in its specific structure and the presence of the carbothioamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-chlorophenyl)pyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2S/c12-9-5-1-2-6-10(9)13-11(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTPJMIBGGAKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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